molecular formula C40H39N3O2S B569855 O-Triphenylmethoxy Quetiapine CAS No. 844639-06-1

O-Triphenylmethoxy Quetiapine

Cat. No.: B569855
CAS No.: 844639-06-1
M. Wt: 625.831
InChI Key: WQIGEAROXHRMLY-UHFFFAOYSA-N
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Description

O-Triphenylmethoxy Quetiapine is a derivative of quetiapine, a second-generation antipsychotic used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. This compound is characterized by the presence of a triphenylmethoxy group attached to the quetiapine molecule, which may influence its pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Triphenylmethoxy Quetiapine involves several steps, starting with the preparation of the quetiapine core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-efficiency purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Triphenylmethoxy Quetiapine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triphenylmethoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated quetiapine derivatives.

Scientific Research Applications

O-Triphenylmethoxy Quetiapine has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its potential effects on various biological pathways and its interactions with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for the development of new antipsychotic drugs.

    Industry: Utilized in the pharmaceutical industry for the synthesis of related compounds and as a quality control standard.

Mechanism of Action

The mechanism of action of O-Triphenylmethoxy Quetiapine is similar to that of quetiapine. It primarily involves the antagonism of dopamine type 2 (D2) and serotonin type 2A (5HT2A) receptors . This antagonism helps in modulating neurotransmitter activity in the brain, leading to its antipsychotic and mood-stabilizing effects. Additionally, the triphenylmethoxy group may influence the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: The parent compound, used widely as an antipsychotic.

    Norquetiapine: An active metabolite of quetiapine with similar pharmacological properties.

    Clozapine: Another second-generation antipsychotic with a different receptor binding profile.

    Olanzapine: A second-generation antipsychotic with a similar therapeutic use but different chemical structure.

Uniqueness

O-Triphenylmethoxy Quetiapine is unique due to the presence of the triphenylmethoxy group, which may enhance its pharmacological properties and provide a different receptor binding profile compared to other similar compounds. This structural modification can potentially lead to improved therapeutic effects and reduced side effects.

Properties

IUPAC Name

6-[4-[2-(2-trityloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H39N3O2S/c1-4-14-32(15-5-1)40(33-16-6-2-7-17-33,34-18-8-3-9-19-34)45-31-30-44-29-28-42-24-26-43(27-25-42)39-35-20-10-12-22-37(35)46-38-23-13-11-21-36(38)41-39/h1-23H,24-31H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGEAROXHRMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6SC7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H39N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601127819
Record name 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844639-06-1
Record name 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844639-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Triphenylmethyl quetiapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844639061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[b,f][1,4]thiazepine, 11-[4-[2-[2-(triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.906
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Record name O-TRIPHENYLMETHYL QUETIAPINE
Source FDA Global Substance Registration System (GSRS)
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